molecular formula C10H6ClNO2S B094304 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 17228-98-7

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No. B094304
CAS RN: 17228-98-7
M. Wt: 239.68 g/mol
InChI Key: OOINMGFADWPJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of the chlorophenyl group suggests potential for various chemical interactions and biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the possible properties and applications of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions and the use of various reagents and conditions to introduce functional groups. For instance, a single-step synthesis of 2-substituted 2-thiazolines was achieved by treating different thiocarboxylic acids with aminoethane thiols, which could be a potential method for synthesizing the compound of interest . Another related compound, a thiazolidin derivative, was synthesized using a 1,3-dipolar cycloaddition reaction, a method that could potentially be adapted for the synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid .

Molecular Structure Analysis

X-ray diffraction studies are commonly used to determine the crystal and molecular structure of thiazole derivatives. For example, a compound with a thiadiazole ring crystallized in an orthorhombic system, and its molecular structure was characterized by spectroscopic techniques . Similarly, the molecular structure and stereochemistry of a bicyclic thiohydantoin fused to pyrrolidine were determined by single-crystal X-ray diffraction . These studies provide a foundation for understanding the molecular structure of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including halogenation, cycloaddition, and hydrogen bonding interactions. For instance, a chlorophenyl triazolo thiadiazole compound exhibited intermolecular hydrogen bonding , and a thiazolidin derivative was synthesized from dichlorochalcone using thioglycollic acid . These reactions highlight the reactivity of thiazole compounds and suggest possible reactions for 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from spectroscopic and computational studies. Density functional theory (DFT) calculations provide insights into the electronic properties, such as bond lengths, angles, and molecular orbitals . The acid dissociation constants of a thiohydantoin derivative were determined using potentiometric titration, which could be relevant for understanding the acidity of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid . Additionally, organotin(IV) derivatives of a related thiazoleacetic acid were characterized by NMR, IR, mass spectrometry, and thermal analysis, indicating the types of analytical techniques that could be applied to the compound .

Scientific Research Applications

  • Photochemical Applications : Suzuki, Fujita, Yamabayashi, Deguchi, and Izawa (1976) studied the photochemical decarboxylation of 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid. They found that irradiation in acetonitrile leads to the formation of thiazole, thiazoline, and benzonitrile, indicating potential applications in photochemistry and organic synthesis (Suzuki et al., 1976).

  • Biological Significance : Ali, Khokhar, Bhatti, Mazhar, Masood, Shahid, and Badshah (2002) synthesized and characterized organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. They evaluated these compounds for antibacterial and antifungal activities, highlighting their biological significance (Ali et al., 2002).

  • Antiviral and Antifungal Activities : Fengyun, Xiaofeng, Fan, Yuqing, Guangning, Xiaolin, Ma, Chen, Yujie, Tatiana, Morzherin, and Belskaya (2015) designed and synthesized 2-amino-1,3-thiazole-4-carboxylic acid derivatives. They found that these compounds exhibit good fungicidal activity and are effective against various viruses (Fengyun et al., 2015).

  • Corrosion Inhibition : Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, and Saracoglu (2016) conducted quantum chemical and molecular dynamics simulation studies on 2-amino-4-(4-chlorophenyl)-thiazole and its derivatives for iron corrosion inhibition. Their theoretical data align with experimental inhibition efficiency results, suggesting these compounds' utility in corrosion prevention (Kaya et al., 2016).

  • Drug Transport Systems : Asela, Noyong, Simon, Andrades-Lagos, Campanini-Salinas, Vásquez-Velásquez, Kogan, Yutronic, and Sierpe (2017) discussed gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex as a novel system for drug transport. This research highlights the potential of this compound in improving drug delivery systems (Asela et al., 2017).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For instance, “4-Chlorophenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and specific precautions are needed when handling it111213. However, the specific safety and hazards information for “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid” is not readily available.


Future Directions

The future directions for a compound refer to potential areas of further research or applications. However, the specific future directions for “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid” are not readily available14.


properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOINMGFADWPJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350096
Record name 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

CAS RN

17228-98-7
Record name 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.